XPF-St8 -

XPF-St8

Catalog Number: EVT-244150
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of XPF-St8 involves several biochemical techniques aimed at producing the ERCC1-XPF heterodimer. Typically, this process begins with the expression of the individual protein components in suitable host cells, often utilizing recombinant DNA technology. Following expression, purification techniques such as affinity chromatography are employed to isolate the proteins.

The technical details of synthesizing XPF-St8 include:

  1. Recombinant Protein Production: The genes encoding ERCC1 and XPF are cloned into expression vectors and transfected into bacterial or mammalian cell lines.
  2. Protein Purification: After expression, proteins are harvested and purified using methods like nickel affinity chromatography for His-tagged proteins or immunoprecipitation techniques.
  3. Complex Formation: The purified ERCC1 and XPF proteins are mixed under specific buffer conditions to facilitate their interaction and form the functional XPF-St8 complex.

This synthesis approach allows for the generation of active XPF-St8 suitable for biochemical assays and structural studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of XPF-St8 is characterized by its heterodimeric configuration, comprising the ERCC1 and XPF subunits. Structural studies using techniques such as X-ray crystallography have provided insights into its conformation. Key features include:

  • Heterodimeric Assembly: The ERCC1 subunit stabilizes the XPF endonuclease, allowing it to function effectively in DNA repair.
  • Active Site Configuration: The active site of XPF contains critical residues that coordinate metal ions essential for its nuclease activity.
  • Binding Affinity: Structural analysis indicates that the complex exhibits high affinity for damaged DNA substrates, facilitating efficient incision at sites of DNA lesions.

Data from structural studies suggest that the conformational flexibility of the sugar-phosphate backbone near the active site is crucial for recognizing damaged DNA .

Chemical Reactions Analysis

Reactions and Technical Details

XPF-St8 participates in several key chemical reactions during DNA repair processes:

  1. Incision Reaction: The primary reaction catalyzed by XPF involves incising DNA at specific sites adjacent to DNA lesions. This reaction is essential for nucleotide excision repair where it acts on damaged strands.
  2. Interstrand Crosslink Repair: In response to interstrand crosslinks formed by agents like psoralen or nitrogen mustard, XPF-St8 facilitates the first incision step necessary for subsequent repair processes .
  3. Collaboration with Other Enzymes: The activity of XPF-St8 is often coordinated with other repair proteins such as XPG and various helicases to ensure efficient lesion removal.

The technical details of these reactions often involve kinetic studies to determine the efficiency and specificity of incision at various DNA substrates.

Mechanism of Action

Process and Data

The mechanism of action of XPF-St8 revolves around its role in recognizing and incising damaged DNA:

  • Recognition Phase: The ERCC1-XPF complex identifies distorted DNA structures caused by lesions or crosslinks.
  • Incision Phase: Once bound to the damaged site, XPF performs a precise incision 5' to the lesion, creating a gap that can be filled by DNA polymerases during repair synthesis .
  • Coordination with Nucleotide Excision Repair Pathway: This mechanism is part of a larger nucleotide excision repair pathway that includes damage recognition, dual incisions flanking the lesion, excision of the damage-containing oligonucleotide, and subsequent resynthesis.

Data from various studies indicate that mutations or deficiencies in either ERCC1 or XPF can lead to impaired DNA repair capabilities, contributing to genomic instability and increased cancer susceptibility .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

XPF-St8 exhibits several notable physical and chemical properties relevant to its function:

  • Molecular Weight: The combined molecular weight of the ERCC1-XPF complex is approximately 160 kDa.
  • Stability: The complex shows stability under physiological conditions but may require specific ionic strengths for optimal activity.
  • pH Dependence: Enzymatic activity peaks at a neutral pH (around 7.0), which is typical for many biological enzymes.

Analyses using circular dichroism spectroscopy have indicated that XPF-St8 maintains a predominantly α-helical structure conducive to its functional role in binding to DNA .

Applications

Scientific Uses

XPF-St8 has significant applications in various scientific fields:

  • Cancer Research: Due to its role in DNA repair mechanisms, understanding XPF-St8 can provide insights into tumorigenesis and resistance mechanisms against chemotherapeutic agents.
  • Gene Therapy: Investigating how XPF-St8 interacts with different types of DNA damage can inform strategies for enhancing gene therapy efficacy by improving cellular responses to genetic modifications.
  • Biotechnology: The manipulation of this enzyme's activity can be harnessed in biotechnological applications aimed at developing novel therapeutic agents targeting cancer cells with specific vulnerabilities in their DNA repair pathways.

Research continues to explore innovative ways to target or enhance the function of XPF-St8 as a potential therapeutic strategy against cancers characterized by defective DNA repair mechanisms .

Properties

Product Name

XPF-St8

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